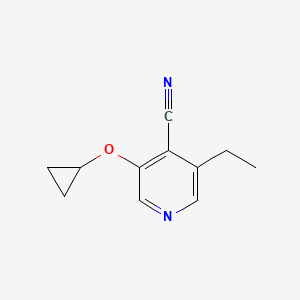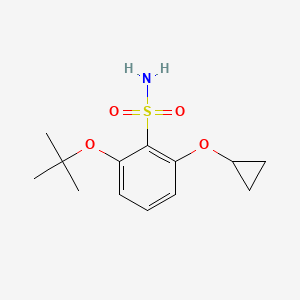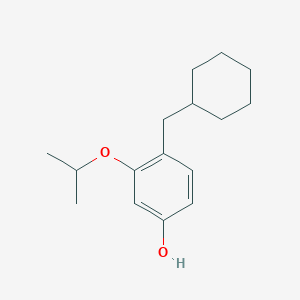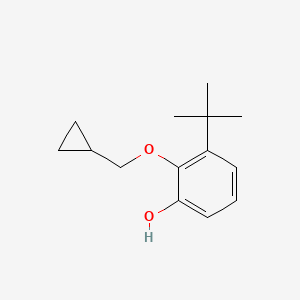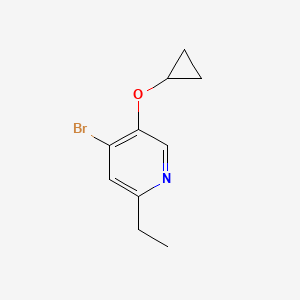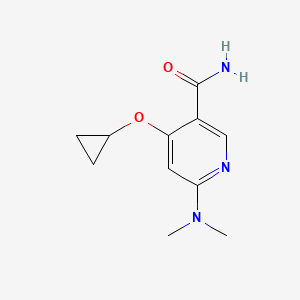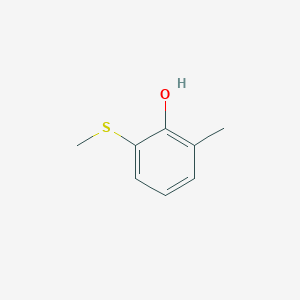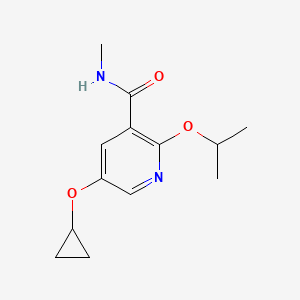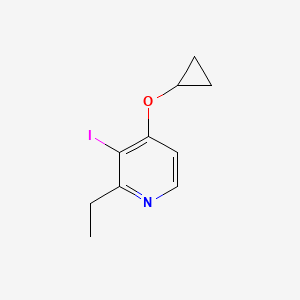
4-(2-Aminoethyl)-6-nitropyridin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-6-nitropyridin-2-OL is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 4-position, a nitro group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-OL typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-hydroxypyridine to introduce the nitro group at the 6-position. This is followed by the alkylation of the 4-position with an aminoethyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-6-nitropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 4-(2-Aminoethyl)-6-aminopyridin-2-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-6-nitropyridin-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but lacks the nitro group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a hydroxyl group.
Tyramine: A naturally occurring amine with a similar aminoethyl group but different aromatic ring structure.
Uniqueness
4-(2-Aminoethyl)-6-nitropyridin-2-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H9N3O3 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-6-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9N3O3/c8-2-1-5-3-6(10(12)13)9-7(11)4-5/h3-4H,1-2,8H2,(H,9,11) |
InChI-Schlüssel |
NPUHRRKOSPRCAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)[N+](=O)[O-])CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




